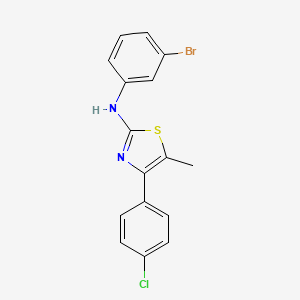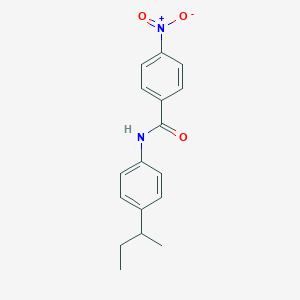
N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of compounds. It has been synthesized and studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects through the inhibition of specific enzymes and pathways involved in cell growth and division.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as cancer cells. Additionally, it has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine in lab experiments is its ability to inhibit the growth of bacterial and fungal cells, making it useful in studies investigating the effects of thiazole compounds on microbial growth. However, a limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments involving living organisms.
Orientations Futures
There are several potential future directions for the study of N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. One potential direction is the investigation of its potential as a cancer therapeutic, particularly in combination with other compounds. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of inflammatory conditions. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 3-bromophenyl isothiocyanate with 4-chloroaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methyl isothiocyanate to form the final product.
Applications De Recherche Scientifique
N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used in studies investigating the effects of thiazole compounds on bacterial and fungal growth. Additionally, it has been studied for its potential as a cancer therapeutic due to its ability to inhibit cancer cell growth.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2S/c1-10-15(11-5-7-13(18)8-6-11)20-16(21-10)19-14-4-2-3-12(17)9-14/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJZPCRTGSZXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5154166.png)
![2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5154180.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154181.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5154201.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)
